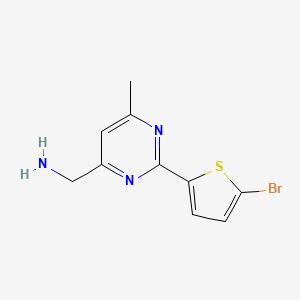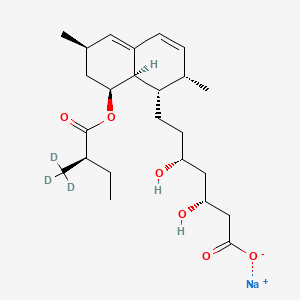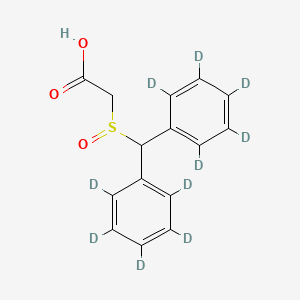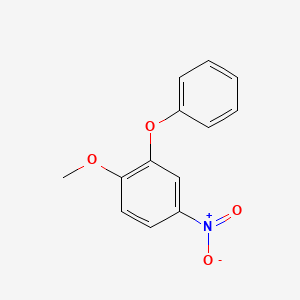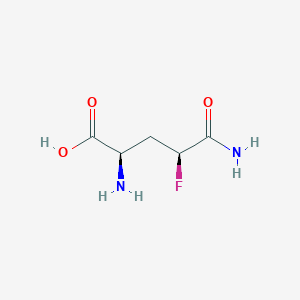![molecular formula C18H16N2O4S B13441199 N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C18H16N2O4S and a molecular weight of 356.396 g/mol . This compound is characterized by the presence of a naphthalene ring, an ethyl group, a nitro group, and a sulfonamide group, making it a complex and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide typically involves the reaction of 1-naphthylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives and substituted sulfonamides .
Scientific Research Applications
N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also participate in binding interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine: A compound with similar structural features but different functional groups.
1-Acetylnaphthalene: Another naphthalene derivative with distinct chemical properties.
N-(1-(Naphthalen-1-yl)ethyl)formamide: A related compound with a formamide group instead of a sulfonamide group.
Uniqueness
N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide is unique due to its combination of a naphthalene ring, an ethyl group, a nitro group, and a sulfonamide group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H16N2O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H16N2O4S/c1-13(17-8-4-6-14-5-2-3-7-18(14)17)19-25(23,24)16-11-9-15(10-12-16)20(21)22/h2-13,19H,1H3 |
InChI Key |
JKGCJIFGWFQHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


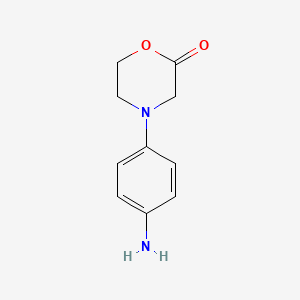
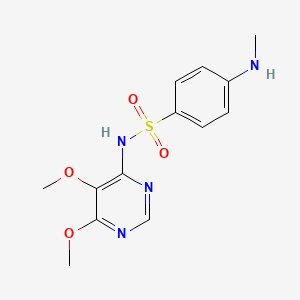
![(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13441131.png)
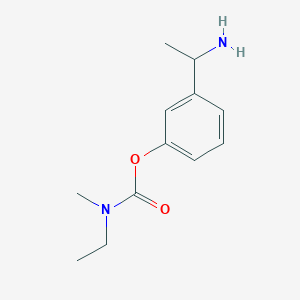
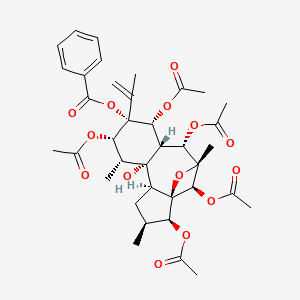
![N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide](/img/structure/B13441142.png)


![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)
